molecular formula C26H23NO B2517546 (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-75-2

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2517546
CAS No.: 337921-75-2
M. Wt: 365.476
InChI Key: AJSQVUXXAKNLCN-FVVWHFPQSA-N
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Description

The compound (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is an indenone derivative featuring a conjugated system with dual stereochemical configurations (Z and E) at distinct double bonds. Its structure includes:

  • A dimethylamino-phenyl substituent at the prop-2-enylidene chain.
  • A phenyl group at the 3-position of the indenone core.
  • A planar, aromatic indenone scaffold that facilitates π-π interactions and electronic delocalization.

Properties

IUPAC Name

(2Z)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c1-27(2)21-17-15-19(16-18-21)9-8-14-24-25(20-10-4-3-5-11-20)22-12-6-7-13-23(22)26(24)28/h3-18,25H,1-2H3/b9-8+,24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQVUXXAKNLCN-FVVWHFPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.

    Formation of the Conjugated System: The final step involves the condensation of the intermediate compounds to form the conjugated system, typically under basic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include various ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in various chemical and biological reactions. Its dimethylamino group can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs from literature:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₆H₂₂N₂O 378.47* 4-(Dimethylamino)phenyl, Phenyl Z/E stereochemistry, Electron-rich core -
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one C₁₇H₁₄O₂ 250.29 4-Methoxybenzylidene Electron-donating methoxy group
(2Z)-2-[(4-Fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenylinden-1-one C₂₉H₂₁FO₃ 436.47 4-Fluorophenyl, 4-Methoxyphenoxy Halogen and ether substituents
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one C₁₄H₁₀O₂ 210.23 Furan-2-ylmethylidene Heterocyclic substituent

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs.
  • Stereochemical Complexity : The Z/E configuration in the target compound may lead to distinct crystallographic packing and stability compared to simpler analogs like the furan derivative .

Physicochemical Properties

  • UV-Vis Absorption: The dimethylamino group in the target compound may redshift absorption maxima compared to methoxy or furan substituents due to stronger electron donation .
  • Thermal Stability : Bulky substituents (e.g., phenyl in the target compound) likely increase melting points relative to smaller analogs like the furan derivative (210.23 g/mol, ).

Biological Activity

The compound (2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a conjugated system that includes a dimethylamino group, a phenyl group, and an indene moiety. Its molecular formula is C26H23NC_{26}H_{23}N, with a molecular weight of approximately 369.47 g/mol. The presence of the dimethylamino group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit noteworthy antimicrobial properties. In particular:

  • In vitro studies demonstrate that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL

These findings suggest that the dimethylamino substitution may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Cytotoxicity Assays : IC50 values for MCF7 cells were reported at approximately 25 µM, indicating significant activity.
Cell LineIC50 (µM)Mechanism of Action
MCF725Apoptosis induction
A54930Cell cycle arrest
  • Animal Models : In vivo studies have demonstrated that administration of the compound can lead to tumor regression in xenograft models, supporting its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indene Moiety : This is often achieved through Friedel-Crafts alkylation.
  • Introduction of Dimethylamino Group : Utilizes nucleophilic substitution reactions with dimethylamine.
  • Conjugation : Final condensation under basic conditions to form the complete structure.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with a dimethylamino group exhibited enhanced antibacterial properties due to increased membrane permeability .
  • Anticancer Research : Research conducted by Asiri et al. indicated that compounds with similar structural motifs showed promising results in inducing apoptosis in cancer cells .

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